3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a benzothiophene core with chlorine substituents and a carbonyl chloride functional group. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride has been reported through the reaction of cinnamic acid with thionyl chloride, as described in the crystal structure determination study . This process confirms the structure of the compound and provides a basis for further chemical modifications and reactions.
Molecular Structure Analysis
The molecular structure of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride has been elucidated using single-crystal X-ray diffraction, which revealed two sets of symmetry-related molecules in the crystal structure. The packing is dominated by van der Waals forces, with weak CH…π interactions contributing to the formation of infinite chains .
Chemical Reactions Analysis
This compound is reactive and can be used to synthesize various derivatives. For instance, it can react with hydrazine hydrate to afford carbohydrazides, which can be further transformed into oxadiazole derivatives with potential antimicrobial activity . Additionally, it can react with aminopyridines to yield amides, which upon photocyclization, form lactams with a benzothienonaphthyridine structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride are influenced by its molecular structure. The crystal structure analysis indicates that the interactions within the crystal are primarily non-covalent, suggesting that the compound may have relatively low melting and boiling points typical of molecular solids with similar weak intermolecular forces . The presence of the carbonyl chloride group also implies high reactivity, particularly in nucleophilic substitution reactions, which is consistent with its use as an intermediate in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis of Antimicrobial Compounds
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is used as a precursor in the synthesis of antimicrobial compounds. For instance, it reacts with hydrazine hydrate to afford derivatives that have been evaluated for their antibacterial activities. These derivatives include 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which show potential in combating bacterial infections (Naganagowda & Petsom, 2011). Another study synthesized 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, further emphasizing its role in generating compounds with antibacterial and antifungal properties (Naganagowda & Petsom, 2011).
Organic Semiconductors and Photocyclization
The compound is also involved in the synthesis of organic semiconductors. A particular study describes a new synthetic route to the [1]benzothieno[3,2-b][1]benzothiophene (BTBT) substructure, featuring consecutive thiophene-annulation reactions. This method is suitable for the synthesis of unsymmetrical derivatives and allows access to π-extended derivatives with two BTBT substructures, indicating its application in developing high-mobility organic semiconductors (Mori et al., 2013).
Environmental Remediation
Another application includes the sonolytic degradation of hazardous organic compounds in aqueous solutions, where compounds like 3,4-dichloro-1-benzothiophene-2-carbonyl chloride can be degraded under specific conditions, suggesting its role in environmental remediation efforts (Okuno et al., 2000).
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses and characterizations, demonstrating its versatility as a chemical intermediate. For example, it has been used in the synthesis of benzothiophene derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration, further showcasing its importance in organic synthesis and the development of new chemical entities (Gabriele et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCCQHAVXFNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346814 |
Source
|
Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
CAS RN |
34576-86-8 |
Source
|
Record name | 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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